![molecular formula C12H19N2O3P B5505820 (4-morpholinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid](/img/structure/B5505820.png)

(4-morpholinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

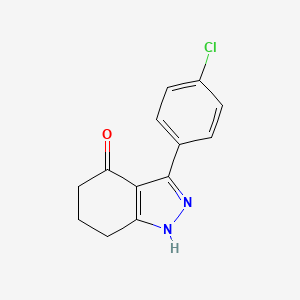

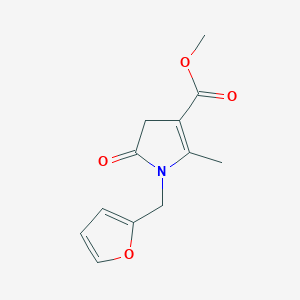

- Synthesis of pyridine aminophosphinic acids, including compounds similar to (4-morpholinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid, involves the reaction of N-(benzyl)-pyridylmethylimines with ethyl phenylphosphinate in the presence of bromotrimethylsilane (Boduszek, 2003).

- Another approach involves reacting corresponding pyridine aldehydes with primary amines and ethyl phenylphosphinate, or methylphosphinate, again using bromotrimethylsilane (Boduszek et al., 2006).

Molecular Structure Analysis

- The crystal structures of similar pyridinecarboxylates, including variants with morpholino groups, have been studied to understand their molecular configurations (Shalaby et al., 2014).

Chemical Reactions and Properties

- Pyridine aminophosphinic acids exhibit cleavage in aqueous, strong acid solutions, forming corresponding secondary amines (Boduszek et al., 2006).

- Morpholinyl-phosphinic acids have been evaluated for their pharmacological properties, but as requested, details on drug usage and side effects are excluded (Ong et al., 1998).

Physical Properties Analysis

- The compound's physical properties, such as solubility and crystalline structure, can be inferred from similar compounds. For example, the crystal structure of ethyl 4-(4-fluorophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylates provides insights into the physical properties of related compounds (Shalaby et al., 2014).

Chemical Properties Analysis

- The chemical behavior of this compound can be deduced from its reactivity in various chemical reactions, such as its stability in different solvents and reaction conditions, as well as its potential to undergo cleavage or other transformations in specific environments (Boduszek et al., 2006).

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

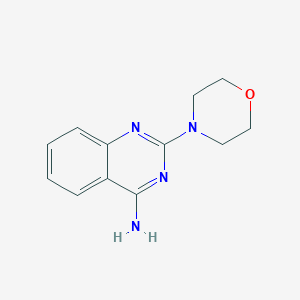

Nickel complexes with new bidentate phosphinito-pyridine ligands, which include structures related to "(4-morpholinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid", have shown promising applications in the catalytic oligomerization of ethylene. These complexes have been evaluated for their efficiency and selectivity, with activities reaching up to 50000 mol C2H4/(mol Ni).h, demonstrating significant potential in industrial polymer production processes (Speiser et al., 2004).

Material Science

In material science, derivatives of phosphinic acid have been used to hydrolytically dissolve and depolymerize cellulose in water at nearly neutral pH values. This process is facilitated by the introduction of hydrophilic tethers to phenylboronic acid derivatives, including morpholine substituted compounds. This innovative approach enables the efficient conversion of cellulose to water-soluble oligosaccharides, offering a sustainable method for biomass utilization and recycling (Levi et al., 2016).

Biochemical Research

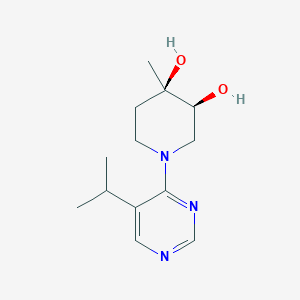

In biochemical research, morpholin-2-yl-phosphinic acids, which share structural similarities with the compound , have been identified as potent GABA(B) receptor antagonists in rat brain. These findings highlight the potential of such compounds in exploring neurotransmitter systems and developing novel therapeutic strategies for neurological disorders (Ong et al., 1998).

Pharmacological Research

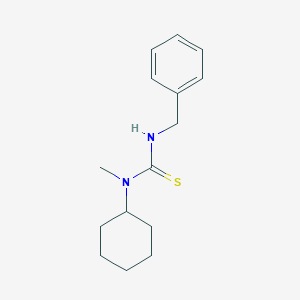

Cobalt-catalyzed, aminoquinoline-directed functionalization of phosphinic amide sp2 C-H bonds has been demonstrated using arylphosphinic acid aminoquinoline amides, leading to the synthesis of ortho-functionalized P,P-diarylphosphinic acids. This method paves the way for the development of novel pharmacophores and drug discovery (Nguyen et al., 2016).

Eigenschaften

IUPAC Name |

morpholin-4-ylmethyl(2-pyridin-4-ylethyl)phosphinic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N2O3P/c15-18(16,11-14-6-8-17-9-7-14)10-3-12-1-4-13-5-2-12/h1-2,4-5H,3,6-11H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKNIUWCQRUWSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CP(=O)(CCC2=CC=NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N2O3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-3-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5505748.png)

![4-methyl-2-{3-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5505757.png)

![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B5505758.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B5505775.png)

![3-{hydroxy[(2-oxo-1-azepanyl)methyl]phosphoryl}propanoic acid](/img/structure/B5505832.png)

![(1S*,5R*)-3-methyl-6-{2-[(4-methylphenoxy)methyl]-3-furoyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5505834.png)

![2-methyl-4-[3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5505842.png)